molecular formula C13H19ClN2S B5151690 2-butylsulfanyl-1,5-dimethylbenzimidazole;hydrochloride

2-butylsulfanyl-1,5-dimethylbenzimidazole;hydrochloride

Cat. No.: B5151690
M. Wt: 270.82 g/mol
InChI Key: WIMHRRJDEIZTSP-UHFFFAOYSA-N
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Description

2-butylsulfanyl-1,5-dimethylbenzimidazole;hydrochloride is a chemical compound with the molecular formula C13H18N2S. It belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butylsulfanyl-1,5-dimethylbenzimidazole typically involves the reaction of 1,2-phenylenediamine with butylthiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-butylsulfanyl-1,5-dimethylbenzimidazole can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of microdroplet synthesis has also been explored, which involves the reaction of aromatic diamines with carboxylic acids in electrostatically charged microdroplets .

Chemical Reactions Analysis

Types of Reactions

2-butylsulfanyl-1,5-dimethylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-butylsulfanyl-1,5-dimethylbenzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic activities.

    Medicine: Investigated for its potential use as an anticancer and antiviral agent.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-butylsulfanyl-1,5-dimethylbenzimidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfur atom plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butylsulfanyl-1,5-dimethylbenzimidazole is unique due to the presence of both butylsulfanyl and dimethyl groups, which confer specific chemical and biological properties. These functional groups enhance its stability, bioavailability, and activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-butylsulfanyl-1,5-dimethylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S.ClH/c1-4-5-8-16-13-14-11-9-10(2)6-7-12(11)15(13)3;/h6-7,9H,4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMHRRJDEIZTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1C)C=CC(=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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